GB-88

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

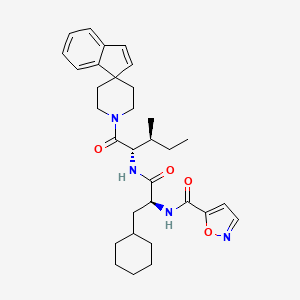

IUPAC Name |

N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUDDCGUKZLQLN-MCOVPRHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of GB-88

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] It is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin, which unmasks a tethered ligand that binds to and activates the receptor.[1] This activation triggers intracellular signaling cascades, making PAR2 a compelling target for therapeutic intervention. GB-88 is a potent, selective, and orally bioavailable non-peptide antagonist of PAR2.[3][4][5] This document provides a detailed technical overview of the in vitro mechanism of action of this compound, focusing on its interaction with PAR2 signaling pathways, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Antagonism of PAR2-Mediated Calcium Mobilization

The primary mechanism of action of this compound is the inhibition of PAR2-mediated intracellular calcium (iCa²⁺) release.[1][3][6] In canonical PAR2 signaling, receptor activation leads to the coupling of Gαq proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound effectively blocks this pathway at the receptor level.

A critical aspect of this compound's function is that its mode of antagonism is dependent on the specific PAR2 agonist used.[3]

-

Surmountable Antagonism: Against the synthetic hexapeptide agonist 2f-LIGRLO-NH₂, this compound acts as a surmountable and reversible antagonist. Increasing concentrations of the agonist can overcome the inhibitory effect of this compound, resulting in a parallel rightward shift of the agonist dose-response curve with no reduction in the maximum response.[3]

-

Insurmountable Antagonism: In contrast, when PAR2 is activated by its natural protease agonist, trypsin, or the synthetic agonist GB110, this compound behaves as an insurmountable antagonist.[3] In this mode, increasing concentrations of this compound cause a non-parallel shift in the agonist dose-response curve and a depression of the maximum achievable response. This suggests a non-competitive or pseudo-irreversible interaction in the presence of these specific agonists.[3]

This agonist-dependent antagonism highlights a complex interaction between this compound and the PAR2 receptor, suggesting that it may bind to an allosteric site or stabilize an inactive conformation of the receptor that is differentially affected by various agonists.

Biased Signaling: Activation of ERK1/2 Pathway

While this compound is a potent antagonist of PAR2-mediated calcium signaling, it exhibits biased agonism by simultaneously activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1][2][6][7] Several studies have shown that treatment with this compound alone can lead to an increase in the phosphorylation of ERK1/2 in various cell types, including human epithelial cells and Panc1 pancreatic cancer cells.[1][7]

This phenomenon, where a ligand selectively activates one signaling pathway while blocking another downstream of the same receptor, is known as biased agonism or functional selectivity. In the case of this compound, it appears to stabilize a receptor conformation that is incapable of coupling to Gαq (and thus calcium release) but can effectively couple to the G-proteins (potentially Gαi/o) or β-arrestin pathways that lead to ERK1/2 activation.[2][6] This dual functionality makes this compound a "biased ligand" or "biased modulator" of PAR2, with the ultimate cellular response depending on the relative expression and coupling efficiencies of these distinct signaling pathways in a given cell type.

References

- 1. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. adooq.com [adooq.com]

- 6. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

GB-88: A Technical Guide to the Discovery, Synthesis, and Application of a Novel PAR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-Activated Receptor 2 (PAR2) has emerged as a significant therapeutic target in a multitude of inflammatory and disease states. This technical guide provides an in-depth overview of GB-88, a potent and orally bioavailable non-peptide antagonist of PAR2. We delve into the discovery of this compound, its unique mechanism of biased antagonism, and provide a comprehensive summary of its pharmacological data. This document includes detailed, plausible experimental protocols for its chemical synthesis, in vitro characterization, and in vivo evaluation, aiming to equip researchers with the necessary information to further investigate and develop PAR2-targeted therapeutics.

Introduction to PAR2 and the Therapeutic Potential of its Antagonism

The widespread expression of PAR2 on various cell types, including epithelial, endothelial, and immune cells, implicates it in a range of physiological and pathophysiological processes.[1][2] Dysregulation of PAR2 signaling has been linked to inflammatory conditions, pain, and other diseases, making it a compelling target for therapeutic intervention.[7][9] The development of selective PAR2 antagonists, such as this compound, represents a promising strategy for mitigating the detrimental effects of excessive PAR2 activation.

Discovery and Pharmacological Profile of this compound

This compound is a selective, non-peptide antagonist of PAR2 that has demonstrated efficacy in various preclinical models of inflammation.[1][10][11] It was identified through the chemical modification of a PAR2 agonist, leading to a compound with potent antagonistic properties at the PAR2 receptor.[1]

Mechanism of Action: Biased Antagonism

A key feature of this compound is its "biased antagonism".[7][8][12][13] Unlike a classical antagonist that blocks all signaling pathways equally, this compound selectively inhibits the PAR2-Gαq/11-mediated intracellular calcium release while acting as an agonist for other PAR2-coupled pathways, such as ERK1/2 phosphorylation.[7][8][12] This unique pharmacological profile suggests that this compound can specifically block the pro-inflammatory calcium signaling pathway of PAR2 without affecting other potentially beneficial signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Agonist | Cell Line | Value | Reference(s) |

| IC50 (Ca2+ release) | Trypsin, 2f-LIGRLO-NH2, GB110 | HT29 | ~2 µM | [1][10][14] |

| IC50 (Ca2+ release) | Trypsin | HMDMs | 1.6 ± 0.5 µM | [11] |

| pA2 | 2f-LIGRLO-NH2 | HT29 | 6.3 ± 0.29 | [1] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound in Rats

| Parameter | Value | Conditions | Reference(s) |

| Oral Bioavailability (F) | ~55% | 10 mg/kg, p.o. | [11] |

| Tmax | 4.0 ± 0.6 h | 10 mg/kg, p.o. | [11] |

| Cmax | 1.7 ± 0.4 µM | 10 mg/kg, p.o. | [11] |

| Efficacy | Inhibition of paw edema | 10 mg/kg, p.o. | [1] |

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathway

The activation of PAR2 by proteases initiates a complex network of intracellular signaling. The following diagram illustrates the major pathways involved and highlights the point of intervention by this compound.

References

- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 5. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 9. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | PAR2 antagonist | ProbeChem Biochemicals [probechem.com]

The Role of GB-88 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-88 is a potent, selective, and orally bioavailable non-peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes.[1][2][3] Activation of PAR2 by serine proteases such as trypsin and tryptase plays a critical role in inflammation, pain, and cancer progression.[2][4] This technical guide provides a comprehensive overview of the function of this compound in cell signaling, with a focus on its mechanism of action, quantitative pharmacological data, and its effects in various experimental models.

Core Function and Mechanism of Action

This compound functions as an antagonist of PAR2, inhibiting its activation by various agonists. Its primary mechanism involves blocking the intracellular calcium release that is a hallmark of PAR2 activation.[1][2] The nature of this antagonism is complex and depends on the specific PAR2 agonist.[2]

-

Against 2f-LIGRLO-NH2: this compound acts as a competitive and surmountable antagonist. This means it directly competes with the agonist for the same binding site, and its inhibitory effect can be overcome by increasing the concentration of the agonist.[2]

-

Against GB110: It behaves as a competitive but insurmountable antagonist.[2]

-

Against Trypsin: this compound demonstrates non-competitive and insurmountable antagonism, suggesting it may bind to a site distinct from the enzyme's recognition site, or that it induces a conformational change in the receptor that prevents its activation by trypsin.[2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Value | Cell Line/Model | Agonist | Reference |

| IC50 | 2 µM | HT29 cells | PAR2 agonists | [1][2] |

| IC50 | ~2 µM | Various human cell lines | PAR2 agonists | [2] |

| IC50 | 1.6 ± 0.5 µM | Human Monocyte-Derived Macrophages (HMDMs) | Trypsin | [5] |

| Oral Bioavailability | Cmax: 1.7 ± 0.4 µM; Tmax: 4.0 ± 0.6 h | Rats (10 mg/kg, p.o.) | N/A | [5] |

Key Signaling Pathways Modulated by this compound

This compound primarily impacts signaling pathways downstream of PAR2 activation.

PAR2-Mediated Calcium Mobilization

Activation of PAR2 by proteases cleaves the receptor's N-terminus, unmasking a tethered ligand that binds to the receptor and triggers a conformational change. This leads to the activation of G-proteins, predominantly Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This compound blocks this cascade by preventing the initial activation of PAR2.

Downregulation of Inflammatory Mediator Release

By blocking PAR2 activation, this compound has been shown to reduce the release of various pro-inflammatory cytokines and mediators. For example, in response to the protease allergen Tyr-p3, this compound treatment reduced the levels of GM-CSF, VEGF, COX-2, TSLP, and IL-33.[6] In a model of periodontal disease, this compound prevented the upregulation of Il1b, Il6, and Ifng.[7]

Modulation of MAPK/ERK Pathway

The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway appears to be context-dependent. While PAR2 activation is known to stimulate ERK1/2 phosphorylation, some studies have observed that this compound can increase basal and TGF-β1-induced ERK activation.[8] In other contexts, it is the most effective inhibitor of nTyr-p3-induced increases in IL-8 and IL-1β, which are downstream of MAPK/ERK signaling.[4][6] This suggests a complex interplay between PAR2 and other signaling pathways that can be modulated by this compound.

Experimental Protocols

In Vitro Intracellular Calcium Release Assay

This protocol is a generalized procedure based on the methodologies described in the cited literature for assessing the effect of this compound on PAR2-mediated calcium mobilization.[2]

-

Cell Culture: HT29 human colon adenocarcinoma cells are cultured in appropriate media until they reach a confluent monolayer.

-

Cell Loading: Cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution) and then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Washing: The cells are washed again to remove any extracellular dye.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound or vehicle control for a defined period.

-

Agonist Stimulation: A PAR2 agonist (e.g., 2f-LIGRLO-NH2, trypsin, or GB110) is added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. The IC50 value is calculated from the concentration-response curve.

In Vivo Rat Paw Edema Model

This protocol is a generalized procedure based on the methodologies described for evaluating the in vivo anti-inflammatory effects of this compound.[2]

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

This compound Administration: this compound is prepared in a suitable vehicle (e.g., olive oil) and administered orally (p.o.) or via subcutaneous injection (s.c.) at a specified dose (e.g., 10 mg/kg). A control group receives the vehicle only.

-

Time Interval: A specific time is allowed to pass between the administration of this compound and the inflammatory challenge (e.g., 120 minutes for oral administration).

-

Induction of Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH2) is injected into the plantar surface of the rat's hind paw (intraplantar, i.pl.).

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after the agonist injection using a plethysmometer.

-

Data Analysis: The percentage increase in paw volume (edema) is calculated for each group. The anti-inflammatory effect of this compound is determined by comparing the paw edema in the this compound-treated group to the vehicle-treated control group.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PAR2 in cellular signaling and disease. Its selective antagonism of PAR2 allows for the specific interrogation of PAR2-mediated pathways. The data presented in this guide highlight its potent inhibitory effects on intracellular calcium mobilization and downstream inflammatory responses. The detailed experimental protocols provide a foundation for researchers to utilize this compound in their own studies to further elucidate the complex functions of PAR2 in health and disease, and to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | PAR2 antagonist | ProbeChem Biochemicals [probechem.com]

- 4. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 7. Effect of a protease-activated receptor-2 antagonist (GB88) on inflammation-related loss of alveolar bone in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In vivo oral bioavailability of GB-88

An In-depth Technical Guide on the In Vivo Oral Bioavailability of GB-88

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo oral bioavailability of this compound, a potent and selective non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the pharmacokinetic profile of this compound.

Quantitative Data Summary

The oral bioavailability of this compound has been assessed in preclinical studies. Following oral administration in rats, this compound demonstrates measurable plasma concentrations over a 24-hour period, indicating its absorption from the gastrointestinal tract.[1]

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats [1]

| Parameter | Value |

| Dose | 10 mg/kg |

| Route of Administration | Oral (p.o.) |

| Vehicle | Olive Oil[2] |

| Animal Model | Rats |

| Study Duration | 24 hours |

| Pharmacokinetic Profile | A pharmacokinetic profile of orally delivered this compound in plasma (Cp) was observed over 24 hours.[1] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are available in the full publication by Kelso et al., as referenced in the source material.[1]

Experimental Protocols

The following section details a representative experimental protocol for assessing the in vivo oral bioavailability of this compound in a preclinical setting, based on available information.

Animal Models

-

Species: Rat[1]

-

Health Status: Healthy, adult male or female rats are typically used. Specific pathogen-free (SPF) animals are recommended to minimize confounding variables.

-

Acclimation: Animals should be acclimated to the laboratory environment for a minimum of 7 days prior to the experiment.

Formulation and Dosing

-

Compound: this compound[1]

-

Formulation: this compound is dissolved in a suitable vehicle for oral administration, such as olive oil.[2]

-

Administration: The formulation is administered via oral gavage.

Sample Collection

-

Matrix: Blood samples are collected to obtain plasma.

-

Time Points: Blood samples are collected at multiple time points over a 24-hour period to characterize the absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Processing: Blood samples are processed to plasma and stored frozen until analysis.

Bioanalytical Method

-

Technique: A validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of this compound in plasma samples.

-

Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with validated software.

Visualizations

Signaling Pathway of this compound

This compound functions as an antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3][4] The following diagram illustrates the mechanism of action of this compound in inhibiting PAR2 signaling.

Caption: Mechanism of this compound as a PAR2 antagonist.

Experimental Workflow for Oral Bioavailability Study

The following diagram outlines the key steps in a typical in vivo study to determine the oral bioavailability of a compound like this compound.

Caption: Workflow for an in vivo oral bioavailability study.

References

GB-88: A Comprehensive Selectivity Profile Against Protease-Activated Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-88 is a novel, orally bioavailable small molecule that has been identified as a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] Its unique pharmacological profile, including its mode of antagonism and biased signaling, makes it a valuable tool for investigating the physiological and pathological roles of PAR2. This technical guide provides an in-depth analysis of the selectivity of this compound against other members of the PAR family, namely PAR1 and PAR4. The information presented herein is compiled from publicly available scientific literature and is intended to support further research and development efforts in the field of PAR-targeted therapeutics.

Core Findings: Selectivity of this compound

This compound demonstrates marked selectivity for PAR2 over other protease-activated receptors, particularly PAR1 and PAR4. This selectivity has been consistently demonstrated in both in vitro and in vivo experimental models.

Quantitative Selectivity Profile

The primary mechanism of action of this compound as a PAR2 antagonist is the inhibition of the Gq-mediated intracellular calcium mobilization pathway.[3][4][5] The inhibitory potency of this compound against PAR2 is well-characterized, with a half-maximal inhibitory concentration (IC50) consistently reported to be in the low micromolar range. In contrast, studies have shown that this compound does not exert significant inhibitory effects on PAR1- or PAR4-mediated signaling at comparable concentrations.

| Receptor Target | This compound Inhibitory Potency (IC50) | Assay Type | Notes |

| PAR2 | ~2 µM | Intracellular Calcium Mobilization | Inhibition of Ca2+ release induced by various PAR2 agonists (trypsin, 2f-LIGRLO-NH2).[4][6] |

| PAR1 | No significant inhibition observed | Intracellular Calcium Mobilization / In vivo Paw Edema | No effect on signaling or inflammation induced by PAR1-specific agonists (thrombin, TFLLR-NH2).[5][6] |

| PAR4 | No significant inhibition observed | In vivo Paw Edema | No effect on inflammation induced by a PAR4-specific agonist (AYPGKF-NH2).[6] |

Biased Agonism: A Nuanced Mechanism

A critical aspect of this compound's pharmacological profile is its nature as a biased antagonist. While it effectively blocks the PAR2-Gq-calcium signaling pathway, it has been shown to act as an agonist for other PAR2-mediated signaling cascades, including those involving cAMP, ERK1/2, and RhoA.[5] This biased signaling is a crucial consideration for interpreting experimental results and for the potential therapeutic applications of this compound and its analogs.

Experimental Protocols

The selectivity of this compound has been established through rigorous in vitro and in vivo assays. The following sections detail the methodologies employed in these key experiments.

In Vitro Selectivity: Intracellular Calcium Mobilization Assay

This assay is the primary method for quantifying the antagonist potency of this compound at PAR2 and assessing its off-target effects on PAR1.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by specific PAR agonists.

Materials:

-

Cell Lines: Human colon adenocarcinoma cells (HT-29) or other cell lines endogenously expressing PAR2. For PAR1 selectivity, human prostate cancer cells (PC3) which express both PAR1 and PAR2 can be used.

-

PAR Agonists:

-

PAR2: Trypsin, 2f-LIGRLO-NH2

-

PAR1: Thrombin, TFLLR-NH2

-

-

Test Compound: this compound

-

Fluorescent Calcium Indicator: Fura-2 AM or equivalent

-

Assay Buffer: Krebs-Henseleit buffer or similar physiological salt solution

-

Instrumentation: FlexStation scanning fluorometer or equivalent plate reader with automated liquid handling.

Procedure:

-

Cell Culture and Plating: Cells are cultured to ~80-90% confluency and then seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a fluorescent calcium indicator dye (e.g., Fura-2 AM) in assay buffer.

-

Compound Incubation: After dye loading, the cells are washed and incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorometric imaging plate reader. A baseline fluorescence reading is taken before the automated addition of a PAR agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time. The inhibitory effect of this compound is calculated, and IC50 values are determined by fitting the data to a concentration-response curve.

In Vivo Selectivity: Rat Paw Edema Model

This model assesses the anti-inflammatory and selective properties of this compound in a live animal model.

Objective: To determine if orally administered this compound can inhibit paw edema induced by PAR-specific agonists.

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats.

-

PAR Agonists:

-

PAR2: 2f-LIGRLO-NH2, SLIGRL-NH2, Trypsin

-

PAR1: Thrombin, TFLLR-NH2

-

PAR4: AYPGKF-NH2

-

-

Test Compound: this compound formulated for oral gavage (e.g., in olive oil).

-

Instrumentation: Plethysmometer or calipers to measure paw volume/thickness.

Procedure:

-

Compound Administration: Rats are orally administered this compound (e.g., 10 mg/kg) or vehicle control.

-

Baseline Measurement: Prior to agonist injection, the baseline volume of the hind paw is measured.

-

Induction of Edema: After a set time following this compound administration (e.g., 2 hours), a specific PAR agonist is injected into the plantar surface of the rat's hind paw.

-

Edema Measurement: Paw volume or thickness is measured at various time points after agonist injection (e.g., every hour for up to 6 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema by this compound is determined by comparing the treated group to the vehicle control group for each agonist.

Conclusion

The available data robustly supports the classification of this compound as a selective PAR2 antagonist. Its inhibitory activity is potent against PAR2-mediated calcium signaling, while it shows a lack of significant activity against PAR1 and PAR4 at similar concentrations. The phenomenon of biased agonism is a key characteristic of this compound, highlighting the complexity of PAR2 signaling and offering opportunities for the development of pathway-specific modulators. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and characterization of this compound and other PAR-targeting compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

GB-88: A Technical Guide to its Antagonistic Effects on Downstream PAR2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GB-88, a selective, non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). It details this compound's mechanism of action, its impact on critical downstream signaling pathways, and provides relevant quantitative data and experimental protocols for researchers in the field.

Introduction: this compound and the PAR2 Receptor

Proteinase-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various cellular processes.[1][2][3] Unlike typical GPCRs activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a tethered ligand that binds to and activates the receptor.

This compound is a potent, orally active, and selective antagonist of PAR2.[4][5][6] It has been instrumental in dissecting the roles of PAR2 in various physiological and pathological conditions, demonstrating anti-inflammatory properties both in vitro and in vivo.[4][7][8]

Mechanism of Action: A Biased Antagonist

This compound exhibits a unique and complex mechanism of action, best described as "biased antagonism" or "pathway-selective modulation".[1] Its effect is dependent on both the agonist used to stimulate the receptor and the specific downstream signaling pathway being measured.

-

Against Gq/11-Mediated Calcium Signaling : this compound consistently acts as an antagonist, inhibiting the release of intracellular calcium (iCa2+) triggered by various PAR2 agonists, including trypsin and synthetic peptides like 2f-LIGRLO-NH2.[1][4][5][7][8][9]

-

Agonist-Dependent Surmountability : The nature of this antagonism varies. Against the peptide agonist 2f-LIGRLO-NH2, this compound acts as a competitive and surmountable antagonist.[9] However, against the non-peptide agonist GB110, it is a competitive but insurmountable antagonist, and against trypsin, it behaves as a non-competitive and insurmountable antagonist.[9]

-

Agonism in Other Pathways : In contrast to its blocking effect on calcium signaling, this compound has been shown to act as a PAR2 agonist for other pathways. It can activate Gi/o-dependent signaling, leading to cAMP downregulation, and stimulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[1][4]

This biased signaling profile makes this compound a powerful tool for isolating and studying the distinct consequences of activating different PAR2-mediated pathways.

Downstream Signaling Pathways Modulated by this compound

This compound's primary and most studied effect is the inhibition of the canonical Gαq/11 pathway. However, its agonist activity on the ERK pathway highlights its biased nature.

Antagonism of the Gαq/11-PLC-Ca2+ Pathway

Activation of PAR2 typically leads to the coupling of the Gαq/11 protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, a key inflammatory signal. This compound effectively blocks this entire cascade.[1][4]

Caption: this compound antagonism of the PAR2-Gαq/11 signaling pathway.

Agonism of the ERK1/2 MAPK Pathway

Interestingly, this compound alone can induce the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in cell proliferation and survival.[1][4][7] This effect is PAR2-dependent. When co-applied with a PAR2 agonist, this compound does not inhibit agonist-induced ERK1/2 phosphorylation, further confirming its agonist-like activity in this specific pathway.[4][7] The precise G-protein coupling (e.g., via Gi/o or β-arrestin) leading to this effect is an area of ongoing investigation.

Caption: this compound agonism of the PAR2-mediated ERK1/2 signaling pathway.

Quantitative Data Summary

The potency of this compound has been characterized across various cell lines and against different PAR2 agonists. The following table summarizes key quantitative data.

| Parameter | Agonist | Cell Line | Value | Reference |

| IC₅₀ | Trypsin, 2f-LIGRLO-NH₂, GB110 | HT-29 | ~2 µM | [9] |

| IC₅₀ | Trypsin | HMDMs | 1.6 ± 0.5 µM | [10] |

| IC₅₀ | 2f-LIGRLO-NH₂ | HT-29 | 1.1 µM | [2] |

| IC₅₀ | Trypsin | HT-29 | 3.6 µM | [2] |

| pA₂ | 2f-LIGRLO-NH₂ | HT-29 | 6.3 ± 0.29 | [9] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on PAR2 signaling.

Intracellular Calcium (iCa²⁺) Mobilization Assay

This assay is fundamental for quantifying the antagonistic effect of this compound on the Gαq/11 pathway.

Objective: To measure the inhibition of agonist-induced intracellular calcium release by this compound.

Methodology:

-

Cell Culture: Human cell lines endogenously expressing PAR2 (e.g., HT-29, A549) are cultured to confluence in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[9]

-

Cell Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates. On the day of the assay, the growth medium is removed.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.

-

Compound Addition: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.

-

Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken.

-

Agonist Stimulation: A PAR2 agonist (e.g., trypsin or 2f-LIGRLO-NH₂) is added to the wells to stimulate the receptor.

-

Data Acquisition: Fluorescence intensity is measured kinetically over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Analysis: The peak fluorescence response is measured. Data are normalized to the response of the agonist-only control. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Experimental workflow for a calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the agonist activity of this compound on the MAPK pathway.

Objective: To measure the ability of this compound to induce the phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Starvation: Cells (e.g., HT-29 or CHO-hPAR2) are grown to ~80% confluence.[1] To reduce basal phosphorylation levels, cells are serum-starved overnight.

-

Treatment: Cells are treated with this compound, a positive control PAR2 agonist, or vehicle for a specified time (e.g., 5-10 minutes).

-

Cell Lysis: The medium is removed, and cells are washed with ice-cold PBS. Cells are then lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2 to serve as a loading control.

-

Analysis: The band density for p-ERK1/2 is quantified and normalized to the total ERK1/2 band density.

Conclusion

This compound is a critically important pharmacological tool for the study of PAR2. Its unique biased antagonism, characterized by the potent inhibition of Gαq/11-mediated calcium signaling and the simultaneous agonism of ERK1/2 phosphorylation, allows for the precise dissection of these distinct downstream pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted role of PAR2 in health and disease and for professionals involved in the development of novel therapeutics targeting this receptor.

References

- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu [frontiersin.org]

GB-88: A Potent Modulator of Inflammatory Responses Through PAR2 Antagonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GB-88 is a selective, orally bioavailable, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a wide array of inflammatory diseases. This technical guide provides a comprehensive overview of the role of this compound in modulating inflammatory responses, detailing its mechanism of action, effects on key signaling pathways, and its efficacy in various preclinical models of inflammation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction to this compound and PAR2

Protease-Activated Receptor 2 (PAR2) is a unique receptor that is activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades that contribute to inflammation. PAR2 is expressed on a variety of immune and non-immune cells, including epithelial cells, endothelial cells, neurons, and mast cells. Its activation is associated with the release of pro-inflammatory mediators, vasodilation, and leukocyte infiltration.

This compound has emerged as a potent and selective antagonist of PAR2. It offers a promising therapeutic strategy for a range of inflammatory conditions by blocking the pro-inflammatory effects of PAR2 activation.[1][2][3]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly antagonizing PAR2. Its mechanism of antagonism has been shown to be agonist-dependent.[3]

-

Competitive and Surmountable Antagonism: Against the synthetic peptide agonist 2f-LIGRLO-NH2, this compound acts as a competitive and surmountable antagonist. This means that increasing concentrations of the agonist can overcome the inhibitory effect of this compound.[3]

-

Competitive but Insurmountable Antagonism: When PAR2 is activated by the non-peptide agonist GB110, this compound behaves as a competitive but insurmountable antagonist.[3]

-

Non-competitive and Insurmountable Antagonism: Against the endogenous protease trypsin, this compound demonstrates non-competitive and insurmountable antagonism.[3]

A key aspect of this compound's mechanism is its ability to inhibit PAR2-mediated intracellular calcium (Ca2+) release, a critical step in the signaling cascade that leads to the release of inflammatory mediators.[1][2][4][5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Agonist | Reference |

| IC50 (Ca2+ release) | ~2 µM | HT29 | Trypsin, 2f-LIGRLO-NH2, GB110 | [3][4][6][7] |

| IC50 (Ca2+ release) | 1.6 ± 0.5 µM | HMDMs | Trypsin | [8] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | This compound Dose | Route of Administration | Effect | Reference |

| Rat Paw Edema | 10 mg/kg | Oral (p.o.) | ≤80% inhibition of edema induced by PAR2 agonists | [3] |

| Rat Collagen-Induced Arthritis | Not specified | Oral (p.o.) | Effective in treating chronic arthritis | [1][2] |

| Mouse Model of Periodontitis | Not specified | Not specified | Reduced alveolar bone loss by up to 69% | [9] |

Signaling Pathways Modulated by this compound

This compound's antagonism of PAR2 leads to the modulation of several downstream signaling pathways involved in inflammation.

Inhibition of Pro-inflammatory Mediator Release

This compound has been shown to reduce the release of a wide range of pro-inflammatory cytokines and chemokines from various cell types.[1][2] This includes:

The following diagram illustrates the signaling pathway leading to the release of these inflammatory mediators upon PAR2 activation and the inhibitory effect of this compound.

Modulation of the MAPK/ERK Pathway

The role of this compound in modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is complex. While some studies show that allergens can induce phosphorylation of ERK1/2, pretreatment with this compound did not inhibit this phosphorylation.[2] Interestingly, this compound itself was found to increase ERK1/2 phosphorylation in human epithelial cells.[1][2] This suggests that this compound may exhibit biased agonism, selectively blocking certain PAR2-mediated pathways (like Ca2+ signaling) while potentially activating others.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Calcium Release Assay

Objective: To determine the inhibitory effect of this compound on PAR2-agonist-induced intracellular calcium release.

Methodology:

-

Cell Culture: HT29 human colon adenocarcinoma cells are cultured in appropriate media until confluent.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.

-

Agonist Stimulation: A PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH2) is added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope by monitoring the ratio of fluorescence at two different excitation wavelengths.

-

Data Analysis: The IC50 value for this compound is calculated by plotting the percentage inhibition of the agonist-induced calcium response against the concentration of this compound.

In Vivo Rat Paw Edema Model

Objective: To assess the in vivo anti-inflammatory activity of orally administered this compound.

Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

-

This compound Administration: A group of rats is orally administered this compound (e.g., 10 mg/kg in olive oil) 120 minutes prior to the inflammatory challenge. A control group receives the vehicle only.

-

Induction of Paw Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH2, 350 µg per paw in saline) is injected into the plantar surface of the rat's hind paw.

-

Measurement of Paw Edema: Paw volume or thickness is measured at various time points (e.g., 30, 60, 120 minutes) after agonist injection using a plethysmometer or calipers.

-

Data Analysis: The percentage increase in paw volume/thickness is calculated for both the this compound treated and control groups. The percentage inhibition of edema by this compound is then determined.

Therapeutic Potential and Future Directions

The data presented in this guide highlight the significant potential of this compound as a therapeutic agent for a variety of inflammatory conditions. Its oral bioavailability and demonstrated efficacy in preclinical models of arthritis, periodontitis, and allergic inflammation make it an attractive candidate for further development.[1][2][9]

Future research should focus on:

-

Elucidating the full extent of its biased agonism and the implications for its therapeutic profile.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies in larger animal models.

-

Evaluating its efficacy in a broader range of chronic inflammatory and autoimmune disease models.

-

Initiating clinical trials to assess its safety and efficacy in human populations.

References

- 1. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 2. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | PAR2 antagonist | ProbeChem Biochemicals [probechem.com]

- 7. adooq.com [adooq.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of a protease-activated receptor-2 antagonist (GB88) on inflammation-related loss of alveolar bone in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on GB-88 in Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB-88 is a potent and orally bioavailable small molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammation and pain signaling. Preclinical studies have demonstrated the efficacy of this compound in mitigating inflammatory pain and hyperalgesia in various animal models. This technical guide provides a comprehensive overview of the preliminary studies on this compound, with a focus on its mechanism of action, efficacy in pain models, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals in the field of pain drug discovery and development.

Introduction

Protease-Activated Receptor 2 (PAR2) has emerged as a key target in the pathophysiology of pain and inflammation.[1] Activation of PAR2 on primary sensory neurons by endogenous proteases, such as trypsin and mast cell tryptase, leads to the release of pro-inflammatory mediators and sensitization of nociceptors, contributing to hyperalgesia and allodynia.[1][2] this compound is a selective, non-peptide antagonist of PAR2 that has shown promise in preclinical models of inflammatory pain.[3] This document synthesizes the available data on this compound, providing a detailed examination of its pharmacological profile and its effects in various pain models.

Mechanism of Action

This compound functions as a competitive and surmountable antagonist of PAR2.[4] It effectively inhibits PAR2 activation induced by a range of agonists, including proteases like trypsin, cathepsin-S, and elastase, as well as synthetic PAR2-activating peptides.[5] The primary mechanism of action involves the inhibition of the Gq-protein signaling pathway, which subsequently blocks the release of intracellular calcium (Ca2+)—a critical step in neuronal activation and sensitization.[3][4] While this compound effectively blocks this canonical signaling pathway, some studies suggest it may exhibit biased signaling properties, with less impact on other PAR2-mediated pathways.

Signaling Pathway of PAR2 Activation and this compound Inhibition

References

- 1. The role of protease-activated receptor type 2 in nociceptive signaling and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GB88 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

Methodological & Application

Application Notes: GB-88 Protocol for In Vivo Administration in Mice

Introduction

GB-88 is a potent, selective, and orally bioavailable antagonist of Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling.[1][2] Activation of PAR2 by proteases like trypsin leads to the release of pro-inflammatory mediators.[3] this compound functions by blocking this activation, demonstrating significant anti-inflammatory properties in various preclinical models.[1][3] These notes provide detailed protocols for the in vivo administration of this compound in murine models of acute and chronic inflammation, along with a summary of its pharmacokinetic properties and mechanism of action.

Mechanism of Action

PAR2 is activated when a serine protease cleaves its extracellular N-terminal domain, unmasking a "tethered ligand" that binds to and activates the receptor. This activation primarily signals through the Gq protein, leading to an increase in intracellular calcium (Ca²⁺) release.[1][3] this compound selectively antagonizes this PAR2-mediated Ca²⁺ signaling.[1][4] Interestingly, this compound exhibits biased signaling; while it blocks the Gq/Ca²⁺ pathway, it has been observed to act as an agonist for other pathways, such as ERK1/2 phosphorylation, in certain cell types.[3][4] This biased antagonism allows for the specific dissection of PAR2 signaling pathways in research.

Pharmacokinetics and Data Presentation

This compound is orally active, a key feature for in vivo experimental administration. Pharmacokinetic studies in rats provide essential data for designing mouse experiments.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Dose | 10 mg/kg | Oral gavage (p.o.) | [2] |

| Cmax | 1.7 ± 0.4 µM | Plasma concentration | [2] |

| Tmax | 4.0 ± 0.6 h | Time to max concentration | [2] |

| T½ | 1.13 ± 0.13 h | Half-life | [2] |

| IC₅₀ | ~2 µM | Inhibition of PAR2-activated Ca²⁺ release |[1] |

Table 2: Efficacy of this compound in a Rat Paw Edema Model

| Treatment Group | Paw Swelling (% Area Change) | Inhibition of Swelling | Reference |

|---|---|---|---|

| PAR2 Agonist Control | Baseline | 0% | [1] |

| This compound (10 mg/kg, p.o.) + PAR2 Agonist | Significantly Reduced | ≤80% |[1] |

Table 3: Efficacy of this compound in a Mouse Periodontitis Model

| Measurement | P. gingivalis-infected (Vehicle) | P. gingivalis-infected (this compound) | Reference |

|---|---|---|---|

| Alveolar Bone Loss | Baseline (Infection-induced) | Reduced by up to 69% | [5] |

| Osteoclast Numbers | Increased | Prevented Increase | [5] |

| Cytokine Upregulation (Il1b, Il6, Ifng) | Increased | Prevented Upregulation |[5] |

Experimental Protocols

The following protocols provide detailed methodologies for administering this compound in common murine models of inflammation.

Protocol 1: Acute Inflammation - PAR2-Induced Paw Edema Model

This protocol is adapted from studies demonstrating the efficacy of this compound in reducing acute inflammation in rodent paws.[1]

Methodology:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

This compound Preparation: Prepare a suspension of this compound in a suitable vehicle such as olive oil. The concentration should be calculated to deliver a final dose of 10 mg/kg.

-

Administration:

-

Divide mice into control (vehicle) and treatment (this compound) groups (n=5-6 per group).

-

Administer the prepared this compound solution or vehicle alone via oral gavage (p.o.).

-

-

Incubation Period: Allow 120 minutes for the compound to be absorbed and reach effective plasma concentrations.[1]

-

Induction of Edema:

-

Anesthetize the mice lightly.

-

Inject a PAR2 agonist (e.g., 350 µg of 2f-LIGRLO-NH₂ or 20 µg of trypsin in saline) into the plantar surface of the hind paw.[1]

-

-

Measurement:

-

Measure the paw area or thickness using a plethysmometer or digital calipers immediately before the agonist injection (baseline) and at 30 minutes post-injection.

-

Calculate the percentage change in paw area to quantify the edema.

-

-

Data Analysis: Compare the mean paw swelling between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., ANOVA).[1]

Protocol 2: Chronic Inflammation - Porphyromonas gingivalis-Induced Periodontitis

This protocol details the long-term administration of this compound to study its effects on chronic inflammatory bone loss in a mouse model of periodontitis.[5]

Methodology:

-

Animal Acclimatization: House mice in a controlled environment for one week before the start of the experiment.

-

Induction of Periodontitis:

-

Induce periodontitis by repeated oral inoculations with the pathogen Porphyromonas gingivalis.

-

Perform a total of eight inoculations over a period of 24 days.[5]

-

-

This compound Administration:

-

Throughout the entire trial period (e.g., 56 days), administer either this compound or a vehicle control to the infected mice. The exact dose and administration route (e.g., oral gavage, medicated diet) should be determined based on study design.

-

-

Euthanasia and Sample Collection:

-

At the end of the trial (e.g., day 56), euthanize the mice.

-

Collect maxillae for bone loss analysis and gingival tissue for molecular analysis.[5]

-

-

Analysis:

-

Alveolar Bone Loss: Deflesh the maxillae and stain with methylene blue to measure the exposed cementum on molar teeth, which is indicative of bone loss.[5]

-

Osteoclast Quantification: Prepare cryosections of the maxillae and perform tartrate-resistant acid phosphatase (TRAP) staining to identify and count osteoclasts.[5]

-

Inflammatory Cytokine Expression: Extract RNA from gingival tissue and use reverse transcription quantitative PCR (RT-qPCR) to quantify the expression of key inflammatory cytokines such as Il1b, Il6, and Ifng.[5]

-

-

Data Analysis: Compare the results from the this compound-treated group with the vehicle-treated group to determine the effect of PAR2 antagonism on chronic inflammation and bone loss.

References

- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of a protease-activated receptor-2 antagonist (GB88) on inflammation-related loss of alveolar bone in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to Solubilizing GB-88 for In Vitro Cell Culture Experiments

Audience: This document is intended for researchers, scientists, and drug development professionals working with the small molecule inhibitor GB-88 in cell-based assays.

Introduction: this compound is a selective, non-peptide, and orally active antagonist of Proteinase-Activated Receptor 2 (PAR2).[1][2][3] It functions by inhibiting the PAR2-activated release of intracellular calcium (Ca2+), with a reported IC50 of approximately 2 µM.[1][4][5] Given its role in modulating inflammatory pathways, this compound is a valuable tool for studying PAR2-mediated signaling and its implications in various diseases.[4][6] Proper solubilization and handling of this hydrophobic compound are critical for ensuring experimental reproducibility and obtaining accurate, reliable data in cell culture applications. This guide provides detailed protocols and best practices for preparing this compound solutions.

Quantitative Data Summary

For reproducible results, it is essential to start with accurately prepared stock solutions. The table below summarizes the key physical and chemical properties of this compound, along with recommended storage conditions.

| Property | Value | Source(s) |

| IUPAC Name | N-[(2S)-1-[[(2S,3S)-1-[[4-(3-oxido-1-oxoisoindolin-2-yl)phenyl]methylamino]-1-oxobutan-2-yl]amino]-4-cyclohexyl-1-oxobutan-2-yl]isoxazole-5-carboxamide | [2] |

| CAS Number | 1416435-96-5 | [1][2] |

| Molecular Formula | C₃₂H₄₂N₄O₄ | [2] |

| Molecular Weight | 546.71 g/mol | [2] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Recommended Stock Conc. | 10 mM - 20 mM in 100% DMSO | [1] |

| Storage (Lyophilized) | -20°C, desiccated, for up to 36 months | [2] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2][7] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which is the recommended solvent for most organic small molecule inhibitors.

Materials:

-

This compound powder (lyophilized)

-

Anhydrous or molecular sieve-dried Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Calculator

Procedure:

-

Pre-handling: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[8]

-

Calculation: Determine the required volume of DMSO to add to the powder to achieve a 10 mM concentration. Use the following formula:

Volume (µL) = [Mass of this compound (mg) / Molecular Weight (546.71 g/mol )] * 100,000

Example for 1 mg of this compound: Volume (µL) = [1 mg / 546.71 g/mol ] * 100,000 = 182.9 µL

-

Reconstitution: Using a calibrated pipette, carefully add the calculated volume of 100% DMSO to the vial of this compound.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a water bath (not exceeding 40-50°C) or brief sonication can be used if dissolution is difficult.[8] Visually inspect the solution to confirm there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7]

Protocol 2: Preparation of Working Solutions for Cell Culture

The DMSO stock solution must be diluted into an aqueous cell culture medium to create a final working solution. It is critical to ensure the final concentration of DMSO in the culture is non-toxic to the cells, typically below 0.1% - 0.5%.[7]

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

-

Sterile tubes and pipette tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): To prevent precipitation of the hydrophobic compound when transferring from 100% DMSO to an aqueous medium, perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM intermediate solution. Mix gently by pipetting.

-

Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

Example for a final concentration of 10 µM in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. (Final DMSO concentration will be 0.1%)

-

Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cells.

-

Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as your experimental samples. This is crucial to ensure that any observed cellular effects are due to this compound and not the solvent.

Visualizations

Experimental Workflow for this compound Solubilization

Caption: Workflow for preparing this compound stock and working solutions.

Simplified PAR2 Signaling Pathway and this compound Inhibition

Caption: this compound acts as an antagonist, blocking PAR2 activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. This compound | PAR2 antagonist | ProbeChem Biochemicals [probechem.com]

- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 7. captivatebio.com [captivatebio.com]

- 8. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols for the In Vitro Use of GB-88, a PAR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GB-88, a selective, non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2), in various in vitro assays. This document includes recommended concentrations, detailed experimental protocols, and a summary of quantitative data to facilitate the design and execution of experiments aimed at investigating the PAR2 signaling pathway.

Introduction to this compound

This compound is a potent and orally active antagonist of PAR2. It functions by inhibiting the intracellular calcium release triggered by PAR2 activation. Its mechanism of antagonism is complex and appears to be dependent on the activating agonist. This compound has been shown to be a competitive and surmountable antagonist of the synthetic peptide agonist 2f-LIGRLO-NH₂, a competitive but insurmountable antagonist of the agonist GB110, and a non-competitive insurmountable antagonist of trypsin[1]. This nuanced activity makes this compound a valuable tool for dissecting the roles of PAR2 in various physiological and pathological processes.

Recommended Concentration Range for In Vitro Assays

The optimal concentration of this compound for in vitro experiments is dependent on the cell type, the specific PAR2 agonist used, and the assay being performed. Based on published data, a general concentration range of 1 µM to 10 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) for this compound is typically around 2 µM for the inhibition of PAR2-activated Ca²⁺ release[1][2].

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various in vitro assays and cell lines. This data can be used as a reference for experimental design.

| Cell Line | Assay Type | PAR2 Agonist | This compound IC50 | Reference |

| HT29 | Intracellular Ca²⁺ Release | Trypsin, 2f-LIGRLO-NH₂, GB110 | ~2 µM | [1] |

| A549 | Intracellular Ca²⁺ Release | Trypsin, 2f-LIGRLO-NH₂, GB110 | < 10 µM | [1] |

| Panc-1 | Intracellular Ca²⁺ Release | Trypsin, 2f-LIGRLO-NH₂, GB110 | < 10 µM | [1] |

| MKN1 | Intracellular Ca²⁺ Release | Trypsin, 2f-LIGRLO-NH₂, GB110 | < 10 µM | [1] |

| MKN45 | Intracellular Ca²⁺ Release | Trypsin, 2f-LIGRLO-NH₂, GB110 | < 10 µM | [1] |

| MDA-MB-231 | Intracellular Ca²⁺ Release | Trypsin, 2f-LIGRLO-NH₂, GB110 | < 10 µM | [1] |

| HUVEC | Intracellular Ca²⁺ Release | Trypsin, 2f-LIGRLO-NH₂, GB110 | > 10 µM | [1] |

| HMDMs | Intracellular Ca²⁺ Release | Trypsin | 1.6 ± 0.5 µM | [3] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.

Figure 1: Simplified PAR2 signaling pathway and the inhibitory action of this compound.

Figure 2: Experimental workflow for the intracellular calcium mobilization assay.

Figure 3: Experimental workflow for ERK1/2 phosphorylation analysis by Western Blot.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration following PAR2 activation and its inhibition by this compound.

Materials:

-

Cells expressing PAR2 (e.g., HT29, A549)

-

96-well black, clear-bottom tissue culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

PAR2 agonist (e.g., Trypsin, 2f-LIGRLO-NH₂)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will achieve 90-100% confluency on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: After incubation, gently aspirate the loading buffer and wash the cells twice with 200 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

-

Compound Incubation:

-

Prepare a 2X working solution of this compound in HBSS.

-

Add 100 µL of the this compound working solution or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Agonist Stimulation and Measurement:

-

Prepare a 5X-10X working solution of the PAR2 agonist in HBSS.

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Use the plate reader's injector to add the PAR2 agonist to each well.

-

Continue to record the fluorescence signal for at least 2-5 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as the peak fluorescence response over baseline (F/F₀). The inhibitory effect of this compound can be determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 as a downstream marker of PAR2 signaling and its modulation by this compound. It is important to note that this compound has been reported to paradoxically increase ERK1/2 phosphorylation in some cell types[4][5].

Materials:

-

Cells expressing PAR2

-

6-well or 12-well tissue culture plates

-

Serum-free or low-serum culture medium

-

This compound

-

PAR2 agonist

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

-

For assays sensitive to basal ERK1/2 phosphorylation, serum-starve the cells for 4-24 hours prior to treatment.

-

Pre-treat cells with the desired concentrations of this compound or vehicle for 15-30 minutes.

-

Stimulate the cells with a PAR2 agonist for the desired time (typically 5-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software. The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the effect of the treatments.

-

Conclusion

This compound is a versatile pharmacological tool for studying PAR2 signaling in vitro. The provided protocols and data serve as a starting point for researchers to investigate the multifaceted roles of PAR2 in their specific experimental systems. Careful optimization of cell density, compound concentrations, and incubation times is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for the Use of GB-88 in a Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing GB-88, a potent and selective antagonist of Proteinase-Activated Receptor 2 (PAR2), in a carrageenan-induced paw edema model in rats. PAR2 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation and pain signaling.[1] Its activation by proteases such as trypsin and mast cell tryptase initiates a signaling cascade that contributes to the inflammatory response. This compound offers a valuable tool for investigating the role of PAR2 in inflammatory processes and for the preclinical assessment of novel anti-inflammatory therapeutics.

Mechanism of Action of this compound